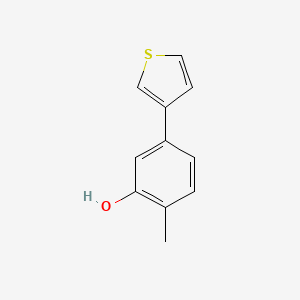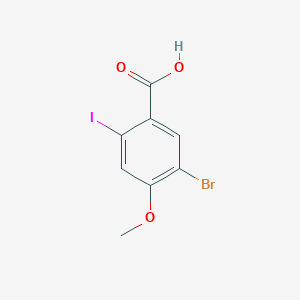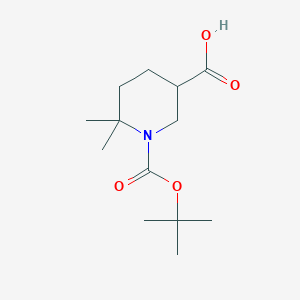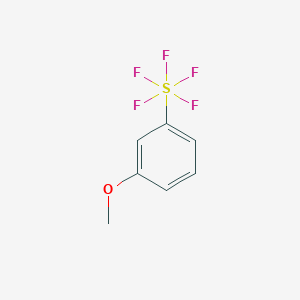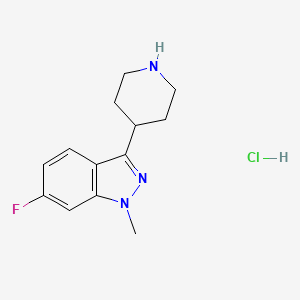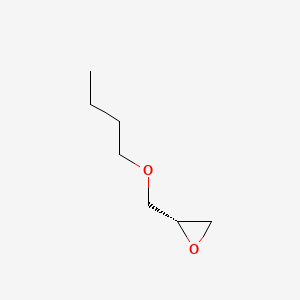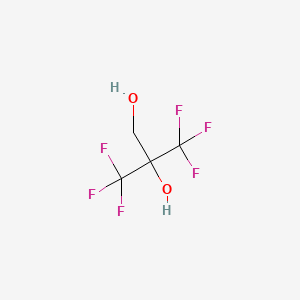
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-
概述
描述
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-, also known as 3,3,3-trifluoro-2-(trifluoromethyl)-1,2-propanediol, is an organic compound with the molecular formula C4H4F6O2. This compound is characterized by the presence of two hydroxyl groups and six fluorine atoms, making it a highly fluorinated diol. It is a colorless liquid with a relatively high density and boiling point.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- can be synthesized through a multi-step process:
Fluorination of Propylene Oxide: The initial step involves the fluorination of propylene oxide to produce 3,3,3-trifluoropropylene oxide.
Hydrolysis: The trifluoropropylene oxide is then hydrolyzed to yield 3,3,3-trifluoro-1,2-propanediol.
Further Fluorination:
Industrial Production Methods
Industrial production methods for this compound typically involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency .
化学反应分析
Types of Reactions
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl-substituted aldehydes or acids.
Reduction: Yields alcohols with reduced fluorine content.
Substitution: Results in the formation of halogenated derivatives.
科学研究应用
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in biochemical studies involving fluorinated compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It undergoes enzymatic reactions catalyzed by coenzyme B12-dependent diol dehydratase, leading to the formation of intermediates such as 3,3,3-trifluoropropionaldehyde and acetaldehyde.
Radical Formation: The compound forms intermediate radicals during its enzymatic conversion, which play a crucial role in its biochemical activity.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2,3-epoxypropane: A related compound with similar fluorinated structure but different functional groups.
3,3,3-Trifluoro-1,2-propanediol: Another fluorinated diol with a slightly different molecular arrangement
Uniqueness
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- is unique due to its high degree of fluorination and the presence of both hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
属性
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)2(12,1-11)4(8,9)10/h11-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCPNMMVLIOWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473111 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143471-08-3 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
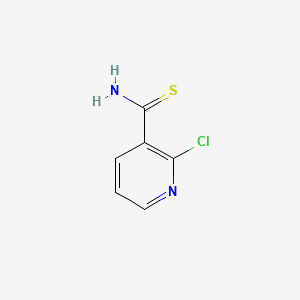
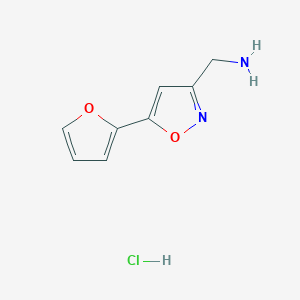
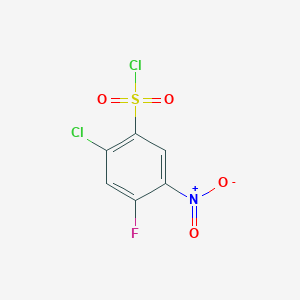
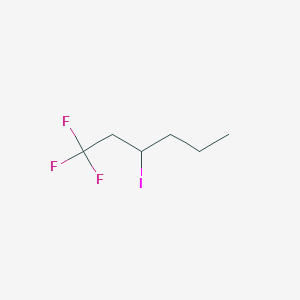
![[3-(4-Chlorophenyl)oxetan-3-YL]methanamine](/img/structure/B3031019.png)
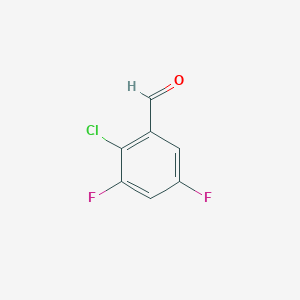

![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)
